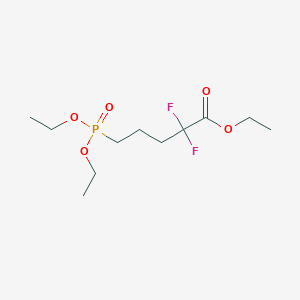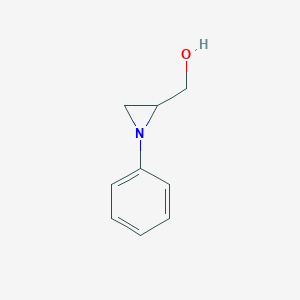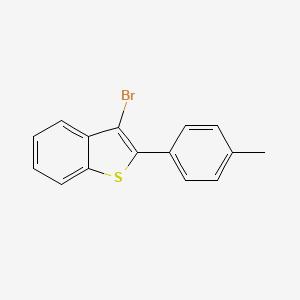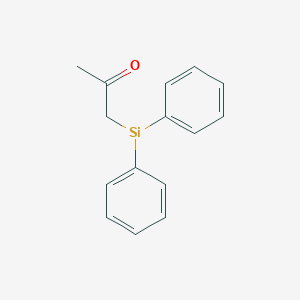
4-Methyl-5-pentyl-1,2,3-selenadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-5-pentyl-1,2,3-selenadiazole is an organoselenium compound belonging to the selenadiazole family. These compounds are characterized by a five-membered ring containing selenium and nitrogen atoms. The unique properties of selenadiazoles make them of significant interest in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methyl-5-pentyl-1,2,3-selenadiazole can be synthesized through a solventless method from the corresponding semicarbazones . This one-step reaction is performed at room temperature and is environmentally friendly. The reaction involves the cyclization of semicarbazones in the presence of selenium dioxide, leading to the formation of the selenadiazole ring.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-5-pentyl-1,2,3-selenadiazole undergoes various chemical reactions, including:
Oxidation: The selenium atom in the selenadiazole ring can be oxidized to form selenoxides.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the selenium atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various electrophiles and nucleophiles can be used under mild to moderate conditions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Substituted selenadiazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Methyl-5-pentyl-1,2,3-selenadiazole has been studied for its antimicrobial properties . It has shown activity against various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents. Additionally, selenadiazoles are being explored for their potential use in cancer therapy due to their ability to induce apoptosis in cancer cells .
Wirkmechanismus
The mechanism of action of 4-Methyl-5-pentyl-1,2,3-selenadiazole involves the interaction of the selenium atom with biological molecules. Selenium can form selenoenzymes that play a role in redox reactions within cells. These interactions can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- 4-Phenyl-5-propyl-1,2,3-selenadiazole
- 5-Phenyl-4-methyl-1,2,3-selenadiazole
Comparison: 4-Methyl-5-pentyl-1,2,3-selenadiazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other selenadiazoles, it may exhibit different antimicrobial and anticancer properties, making it a valuable compound for further research .
Eigenschaften
CAS-Nummer |
140909-00-8 |
|---|---|
Molekularformel |
C8H14N2Se |
Molekulargewicht |
217.18 g/mol |
IUPAC-Name |
4-methyl-5-pentylselenadiazole |
InChI |
InChI=1S/C8H14N2Se/c1-3-4-5-6-8-7(2)9-10-11-8/h3-6H2,1-2H3 |
InChI-Schlüssel |
BFENRRSMJKEFLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=C(N=N[Se]1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14270460.png)
![3-{[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}-2,3-dimethylbut-1-en-1-olate](/img/structure/B14270463.png)
![5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide](/img/structure/B14270464.png)

![Propanedioic acid, [(dimethylphenylsilyl)methylene]-, diethyl ester](/img/structure/B14270477.png)
![(1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14270491.png)
![2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B14270493.png)
![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one](/img/structure/B14270498.png)
![Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate](/img/structure/B14270505.png)

